2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide
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Overview
Description
2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a thiazole ring. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthioamide with α-haloketones under basic conditions.
Bromination: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Coupling Reaction: The thiazole ring is then coupled with the brominated benzamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with DNA and proteins, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-(4-methylthiazol-5-yl)phenyl)benzamide
- 2-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide
- 2-bromo-N-(2-(2-ethylthiazol-4-yl)phenyl)benzamide
Uniqueness
2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide is unique due to the specific positioning of the bromine atom and the thiazole ring, which can significantly influence its biological activity and chemical reactivity. The presence of the bromine atom allows for unique substitution reactions, and the thiazole ring provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-19-16(10-22-11)13-7-3-5-9-15(13)20-17(21)12-6-2-4-8-14(12)18/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGYODWWKFILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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